5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a butan-2-yl group and an ethyl group attached to the triazole ring, along with a thiol group at the third position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with butan-2-yl and ethyl groups. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as hydrazine preparation, cyclization, and subsequent alkylation, with careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of bases like sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-4H-1,2,4-triazole-3-thiol: Lacks the butan-2-yl group.
5-(butan-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the ethyl group.
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of an ethyl group.
Uniqueness
5-(butan-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both butan-2-yl and ethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H15N3S |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-butan-2-yl-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-4-6(3)7-9-10-8(12)11(7)5-2/h6H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
ARWDIXQBYXFTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NNC(=S)N1CC |
Origin of Product |
United States |
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